molecular formula C9H16S2 B14209451 (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol CAS No. 831225-31-1

(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol

Cat. No.: B14209451
CAS No.: 831225-31-1
M. Wt: 188.4 g/mol
InChI Key: URAGDHSBDAUQMW-UHFFFAOYSA-N
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Description

(Bicyclo[221]heptane-2,2-diyl)dimethanethiol is a bicyclic compound with a unique structure that includes two thiol groups attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with thiol-containing reagents. One common method is the reaction of bicyclo[2.2.1]heptane-2,2-dicarboxylic acid with thiol-containing compounds under reducing conditions . Another approach involves the use of cyclopentadiene and noncyclic olefins to form bicyclo[2.2.1]heptene derivatives, which are then isomerized to the desired bicyclo[2.2.1]heptane derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of isomerization catalysts and efficient purification techniques is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and other substituted derivatives .

Mechanism of Action

The mechanism by which (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol exerts its effects involves the reactivity of its thiol groups. These groups can form disulfide bonds, interact with metal ions, and participate in redox reactions. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

831225-31-1

Molecular Formula

C9H16S2

Molecular Weight

188.4 g/mol

IUPAC Name

[2-(sulfanylmethyl)-2-bicyclo[2.2.1]heptanyl]methanethiol

InChI

InChI=1S/C9H16S2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,10-11H,1-6H2

InChI Key

URAGDHSBDAUQMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CS)CS

Origin of Product

United States

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